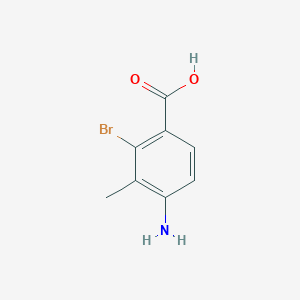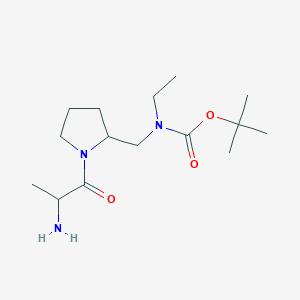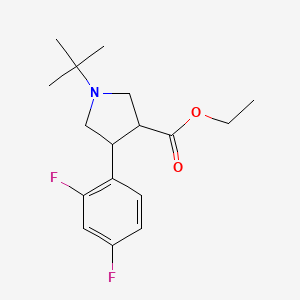![molecular formula C19H29N3O B14793833 2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14793833.png)
2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one is a complex organic compound that features a piperidine ring, a benzyl group, and a cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl and cyclopropyl groups, and the final coupling to form the target compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme activity and receptor binding.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes, contributing to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, such as the development of advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]ethan-1-one
- 2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]butan-1-one
Uniqueness
Compared to similar compounds, 2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H29N3O |
|---|---|
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
2-amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C19H29N3O/c1-15(20)19(23)21-11-5-8-17(13-21)14-22(18-9-10-18)12-16-6-3-2-4-7-16/h2-4,6-7,15,17-18H,5,8-14,20H2,1H3 |
Clé InChI |
YHDKSWMEVRLDFW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCCC(C1)CN(CC2=CC=CC=C2)C3CC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14793751.png)



![N-(1-(2-Methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide](/img/structure/B14793777.png)
![5-(7-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B14793792.png)

![2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B14793808.png)
![(1S,2S,7R,9S)-8,19-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B14793814.png)
![Benzamide, 2-chloro-N-[1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-7-quinolinyl]-6-(trifluoromethyl)-](/img/structure/B14793818.png)




